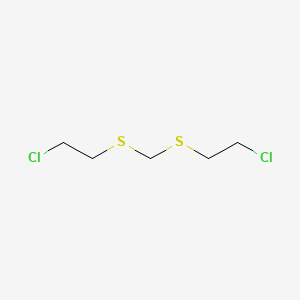
Bis(2-chloroethylthio)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethylthio)methane is a chemical compound with the molecular formula C₅H₁₀Cl₂S₂ and a molecular weight of 205.169 g/mol . It is known for its structural similarity to sulfur mustard, a well-known chemical warfare agent . This compound is characterized by the presence of two chloroethylthio groups attached to a central methane molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-chloroethylthio)methane can be synthesized through the reaction of 2-chloroethanethiol with formaldehyde under acidic conditions . The reaction typically involves the following steps:
Reaction of 2-chloroethanethiol with formaldehyde: This step is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the this compound.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-chloroethylthio)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are performed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-chloroethylthio)methane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to sulfur mustard.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2-chloroethylthio)methane involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups, leading to the formation of stable adducts. This reactivity is similar to that of sulfur mustard, which alkylates DNA and proteins, causing cellular damage .
Comparaison Avec Des Composés Similaires
- Bis(2-chloroethylthio)ethane
- Bis(2-chloroethylthio)propane
- Bis(2-chloroethylthio)butane
- Bis(2-chloroethylthio)pentane
Comparison: Bis(2-chloroethylthio)methane is unique due to its central methane structure, which provides a different spatial arrangement compared to its homologs. This structural difference can influence its reactivity and interactions with other molecules. For example, this compound may exhibit different steric effects and electronic properties compared to bis(2-chloroethylthio)ethane or bis(2-chloroethylthio)propane .
Propriétés
Numéro CAS |
63869-13-6 |
|---|---|
Formule moléculaire |
C5H10Cl2S2 |
Poids moléculaire |
205.2 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloroethylsulfanylmethylsulfanyl)ethane |
InChI |
InChI=1S/C5H10Cl2S2/c6-1-3-8-5-9-4-2-7/h1-5H2 |
Clé InChI |
RKTJTTAEKCRXNL-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)SCSCCCl |
Description physique |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


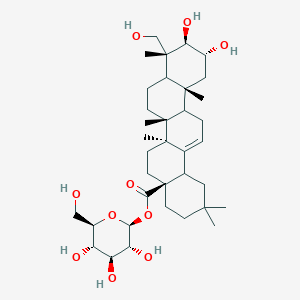
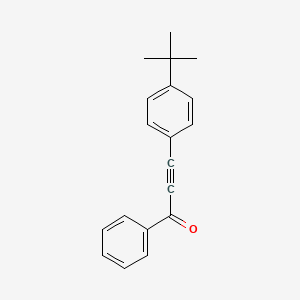
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14111773.png)
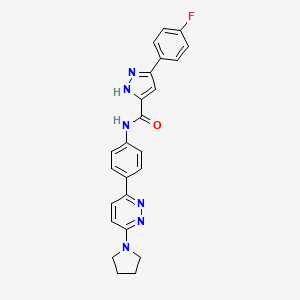
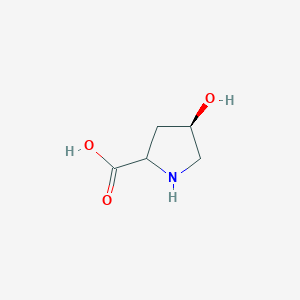
![ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B14111797.png)
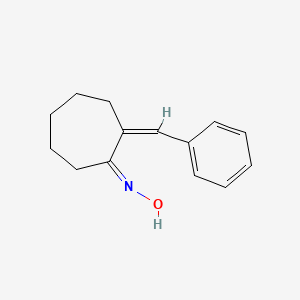
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14111807.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14111813.png)
![N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14111814.png)
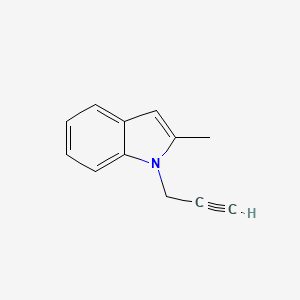

![2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid](/img/structure/B14111836.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111853.png)
